
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is an organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the second position, a hydroxy group at the sixth position, and two methyl groups at the fifth position. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids. Its structural similarity to nucleobases makes it a candidate for investigating DNA and RNA binding properties.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for antiviral, antibacterial, and anticancer activities due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are employed in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one involves its interaction with various molecular targets. The amino and hydroxy groups enable it to form hydrogen bonds with biological macromolecules, influencing their structure and function. It can act as an inhibitor or modulator of enzymatic activities, depending on the specific biological pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a single methyl group.
2-Amino-4,6-dihydroxypyrimidine: Contains two hydroxy groups instead of one.
2,4-Diamino-6-hydroxypyrimidine: Contains two amino groups and one hydroxy group.
Uniqueness
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is unique due to the presence of two methyl groups at the fifth position, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological and chemical properties.
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-imino-5,5-dimethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3(10)8-5(7)9-4(6)11/h1-2H3,(H3,7,8,9,10,11) |
Clé InChI |
IGSWXUNLAMZQRK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=N)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


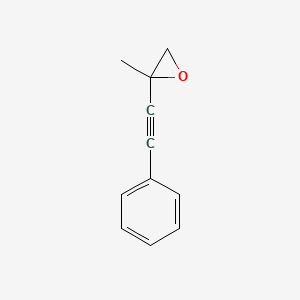

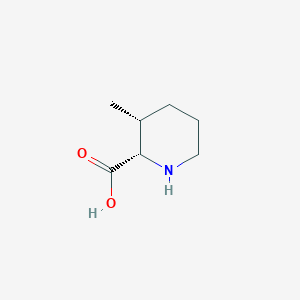
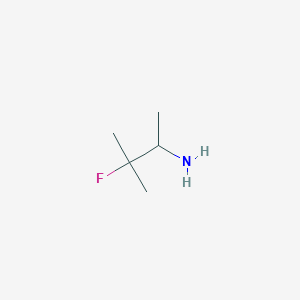
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
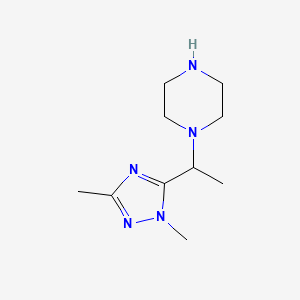
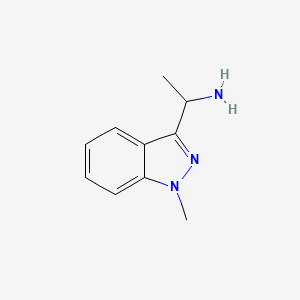
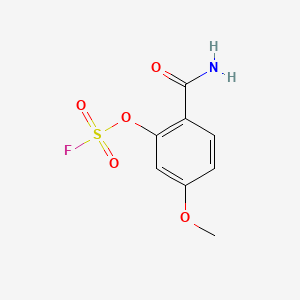

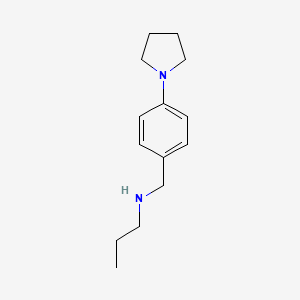
![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
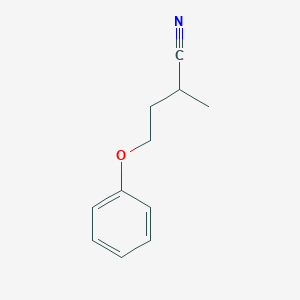
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
